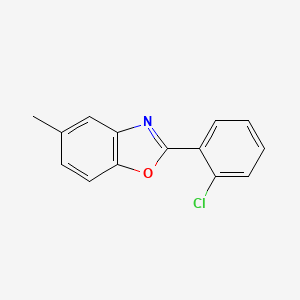

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 2-chlorophenyl group and a methyl group

Mechanism of Action

Target of Action

Similar compounds such as clomazone and Profenofos have been studied Clomazone is an agricultural herbicide, and Profenofos is an organophosphate insecticide Both interact with specific enzymes or receptors in their target organisms

Mode of Action

Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments , while Profenofos inhibits the acetylcholinesterase enzyme . The interaction of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole with its targets may result in changes at the molecular level, affecting the normal functioning of the target organism.

Biochemical Pathways

For instance, Clomazone affects the pathway of chlorophyll biosynthesis , and Profenofos affects the acetylcholine neurotransmission pathway .

Pharmacokinetics

Similar compounds like clomazone are known to be highly soluble in water and quite volatile . Cenobamate, another related compound, is rapidly absorbed with a bioavailability of >88%, primarily metabolized in the liver, and excreted mainly via urine .

Result of Action

For instance, Clomazone is used to control broad-leaved weeds and grasses in a variety of crops , and Profenofos is used against lepidopteran insects .

Action Environment

Clomazone is known to be relatively volatile and may be prone to drift . It also undergoes biological degradation, exhibiting a soil half-life of one to four months .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

2-Phenylbenzoxazole: Similar structure but lacks the chlorine and methyl substituents.

2-(2-Chlorophenyl)benzoxazole: Similar structure but lacks the methyl group.

5-Methylbenzoxazole: Similar structure but lacks the 2-chlorophenyl group.

Uniqueness: 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is unique due to the presence of both the 2-chlorophenyl and 5-methyl substituents. These groups can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN O. The compound features a benzoxazole ring system with a chlorophenyl group and a methyl substituent. The presence of the chlorine atom enhances its reactivity, making it a candidate for various biological interactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound. These typically involve reactions that are characteristic of benzoxazole derivatives, including cyclization processes and substitutions on the benzene ring .

Biological Activity Overview

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many studies have demonstrated the antimicrobial properties of benzoxazoles against various pathogens.

- Anticancer Properties : Certain derivatives have shown significant cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activity comparable to standard drugs like ibuprofen.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains and fungi. In vitro studies have shown that this compound possesses activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate a broad spectrum of activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including prostate (22Rv1), breast (MCF-7), and liver (HepG2) cancer cells. The IC50 values for these assays indicate promising therapeutic potential:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HepG2 | 4.5 |

| 22Rv1 | 3.8 |

In comparison to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 2.32 µM against prostate cancer cells, the compound exhibits competitive efficacy .

Molecular docking studies have provided insights into the interaction of this compound with biological macromolecules. It has been suggested that this compound interacts with key enzymes involved in inflammatory pathways and cancer progression, such as Cyclooxygenase-2 (COX-2) and protein kinases related to tumor survival .

Case Studies

A recent study synthesized several benzoxazole derivatives and evaluated their biological activities. Among them, compounds structurally related to this compound exhibited significant anti-inflammatory and cytotoxic activities comparable to established drugs .

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPHBXFLWSHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.